

In-Depth Technical Guide: Spectroscopic and Biological Data of Aspergillin PZ

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Compound of Interest

Compound Name: Aspergillin PZ

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Introduction

Aspergillin PZ is a structurally complex isoindole-alkaloid first isolated from the fungus *Aspergillus awamori*.^[1] Its intricate pentacyclic skeleton, featuring a unique 12-oxatricyclo[6.3.1.0^{2,7}]dodecane ring system and ten contiguous stereocenters, has made it a subject of interest for synthetic chemists and pharmacologists.^[2] This technical guide provides a comprehensive overview of the available spectroscopic data for **Aspergillin PZ**, detailed experimental protocols for its characterization, and an exploration of its biological activities, with a focus on its cytotoxic effects.

Spectroscopic Data

The structural elucidation of **Aspergillin PZ** has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented here is compiled from the primary literature, including the original isolation report and subsequent synthetic studies.^[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of **Aspergillin PZ**. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for **Aspergillin PZ**

Position	Chemical Shift (δ) ppm
Data not publicly available in the searched literature.	

Table 2: ^{13}C NMR Spectroscopic Data for **Aspergillin PZ**

Position	Chemical Shift (δ) ppm
Data not publicly available in the searched literature.	

Note: While the primary literature confirms the use of 2D NMR for structure elucidation, specific chemical shift and coupling constant tables are not readily available in the public domain through the conducted searches.[\[1\]](#)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **Aspergillin PZ**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HR-ESI-MS	Data not publicly available in the searched literature.	$\text{C}_{24}\text{H}_{35}\text{NO}_4$

Note: The molecular formula has been established, but the specific experimental m/z values from HR-ESI-MS were not found in the reviewed literature.

Experimental Protocols

Detailed experimental procedures are essential for the replication of spectroscopic analysis and for the quality control of synthetic or isolated **Aspergillin PZ**.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of natural products like **Aspergillin PZ** is as follows:

- **Sample Preparation:** Dissolve approximately 1-5 mg of purified **Aspergillin PZ** in a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6). The choice of solvent depends on the solubility of the compound.
- **Spectrometer:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **^1H NMR:** Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR:** Obtain a proton-decoupled carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR:** To fully elucidate the complex structure, a suite of two-dimensional NMR experiments should be performed, including:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin couplings.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular framework.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

Mass Spectrometry Protocol

A typical protocol for the mass spectrometric analysis of **Aspergillin PZ** is as follows:

- **Sample Preparation:** Prepare a dilute solution of **Aspergillin PZ** in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- **Ionization:** Introduce the sample solution into the ESI source. Positive ion mode is commonly used for nitrogen-containing compounds like alkaloids.
- **Mass Analysis:** Acquire the full scan mass spectrum over an appropriate m/z range to observe the protonated molecule $[M+H]^+$.
- **Tandem MS (MS/MS):** To gain further structural information, perform fragmentation analysis by selecting the precursor ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can provide insights into the different structural motifs of the molecule.

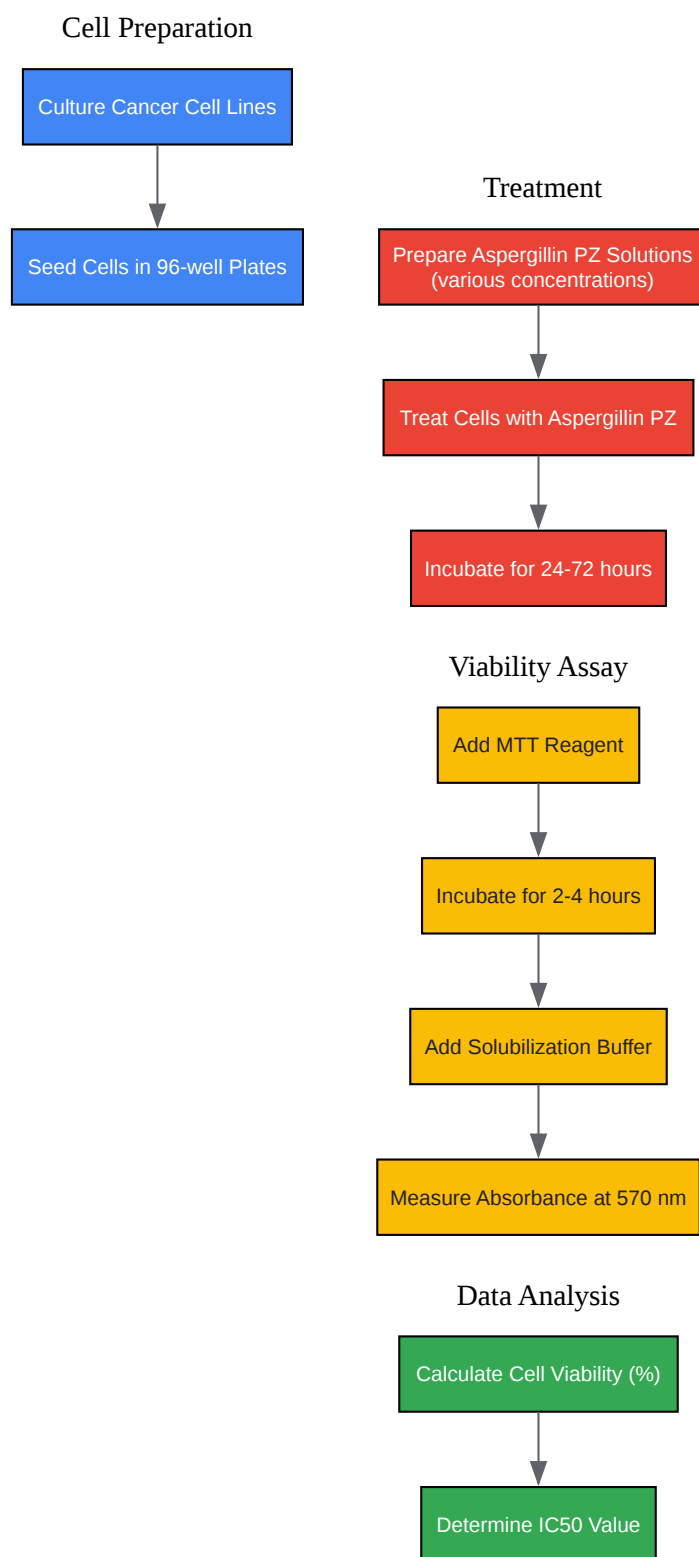
Biological Activity and Signaling Pathway

Aspergillin PZ has been reported to exhibit cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.[3][4] The underlying mechanism of this cytotoxicity is believed to involve the induction of apoptosis, or programmed cell death.

While the specific molecular targets and signaling pathways modulated by **Aspergillin PZ** have not been fully elucidated, a general overview of the apoptotic process potentially induced by this compound is presented below. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[5]

Experimental Workflow for Cytotoxicity Assay

The following workflow outlines a common method to assess the cytotoxic effects of **Aspergillin PZ** on cancer cells.

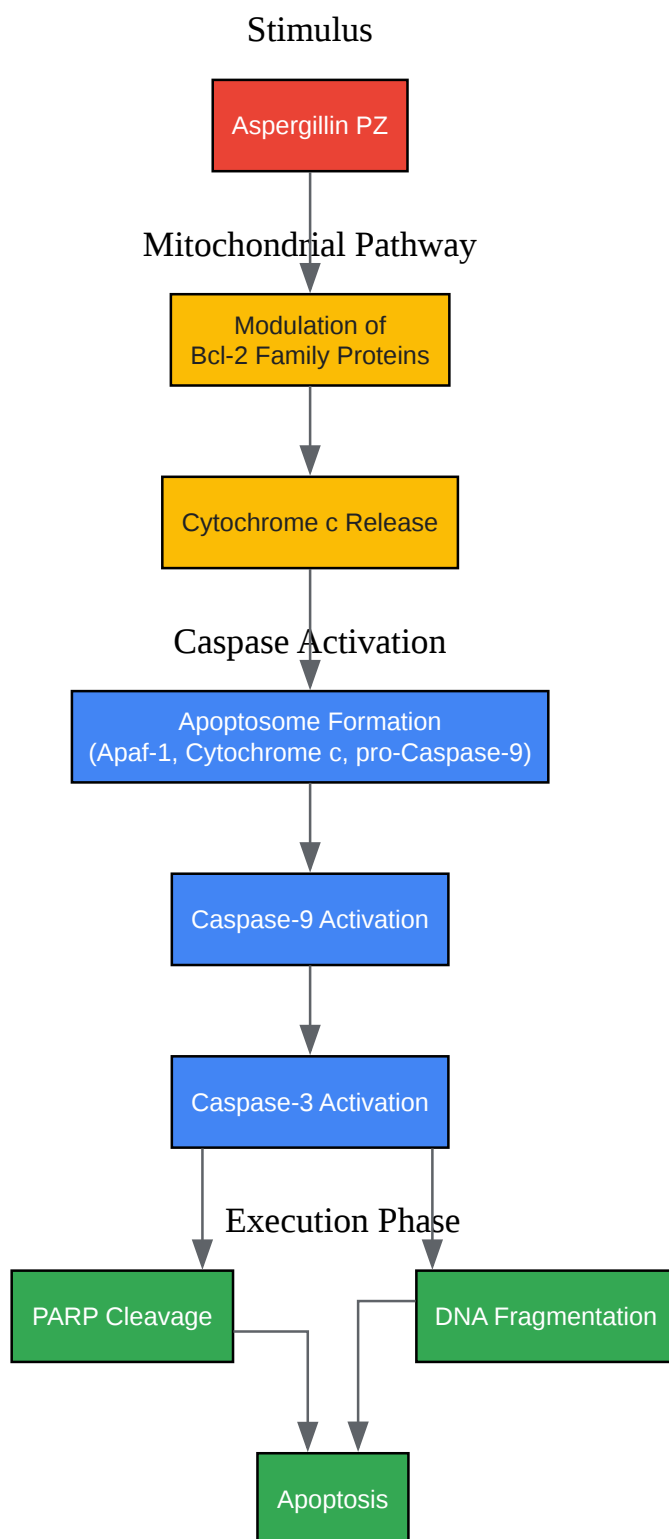


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Caption: Workflow for determining the cytotoxicity of **Aspergillin PZ** using an MTT assay.

Postulated Apoptotic Signaling Pathway

Based on the general understanding of apoptosis induced by cytotoxic natural products, the following diagram illustrates a plausible signaling pathway for **Aspergillin PZ**. It is hypothesized that **Aspergillin PZ** may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.



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Caption: Postulated intrinsic apoptotic pathway induced by **Aspergillin PZ**.

This proposed pathway suggests that **Aspergillin PZ** may disrupt the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria.[4] This, in turn, triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[5] Further research is required to validate this hypothesis and to identify the specific molecular interactions of **Aspergillin PZ** within the cell.

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